3-Chloro-4-isopropoxycyclobutene-1,2-dione
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Overview
Description
3-Chloro-4-isopropoxycyclobutene-1,2-dione is a chemical compound with the molecular formula C7H7ClO3 . It has a molecular weight of 174.58 .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-isopropoxycyclobutene-1,2-dione is 1S/C7H7ClO3/c1-3(2)11-7-4(8)5(9)6(7)10/h3H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-4-isopropoxycyclobutene-1,2-dione has a molecular weight of 174.58 . It is a liquid at room temperature .Scientific Research Applications
Specific Scientific Field
The specific scientific field is Medicinal Chemistry .
Summary of the Application
3-Chloro-4-isopropoxycyclobutene-1,2-dione and its derivatives have been studied for their potential as anti-tubercular agents . The aim of the research was to create new potential inhibitors of Mycobacterium tuberculosis ATP synthase .
Methods of Application or Experimental Procedures
The structures of 24 compounds of diamino-substituted cyclobut-3-ene-1,2-dione derivatives were drawn using ChemSketch . Further, molecular docking and in-silico studies for the prediction of drug-likeness and pharmacokinetic parameters were carried out .
Results or Outcomes
The docking studies of the novel compounds showed that they had a better docking score with a good binding affinity towards the protein molecule . The synthesized compounds also comply with the in-silico prediction of drug-likeness and pharmacokinetic parameters and have shown good activity against Mtb ATP synthase .
Safety And Hazards
The compound is associated with some safety hazards. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include wearing personal protective equipment and ensuring adequate ventilation .
properties
IUPAC Name |
3-chloro-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3/c1-3(2)11-7-4(8)5(9)6(7)10/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAYRKHCUAPSBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=O)C1=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566139 |
Source
|
Record name | 3-Chloro-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-isopropoxycyclobutene-1,2-dione | |
CAS RN |
130837-47-7 |
Source
|
Record name | 3-Chloro-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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